3-(4-Bromophenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine
Description
Properties
CAS No. |
917593-89-6 |
|---|---|
Molecular Formula |
C17H11BrN4 |
Molecular Weight |
351.2 g/mol |
IUPAC Name |
3-(4-bromophenyl)-1-phenylpyrazolo[3,4-d]pyrimidine |
InChI |
InChI=1S/C17H11BrN4/c18-13-8-6-12(7-9-13)16-15-10-19-11-20-17(15)22(21-16)14-4-2-1-3-5-14/h1-11H |
InChI Key |
WYOXHJYJCLYFTO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)N2C3=NC=NC=C3C(=N2)C4=CC=C(C=C4)Br |
Origin of Product |
United States |
Preparation Methods
Principal Preparation Methods
One-Flask Synthesis via Vilsmeier-Haack Reaction and Heterocyclization
The most reliable and widely reported method for synthesizing pyrazolo[3,4-d]pyrimidines, including the 3-(4-bromophenyl) derivative, is a one-flask synthesis involving:
- Starting materials: 5-aminopyrazoles substituted at N1 (e.g., 1-phenyl-5-aminopyrazole) and N,N-substituted amides (e.g., N,N-dimethylformamide or DMF).
- Reagents: Phosphorus tribromide (PBr3) to generate the Vilsmeier reagent in situ.
- Cyclization agent: Hexamethyldisilazane (NH(SiMe3)2) to promote heterocyclization.
Reaction Sequence:
- Vilsmeier Amidination: 5-aminopyrazole reacts with PBr3 in DMF at 60 °C for 1–2 hours, forming an intermediate 4-(iminomethyl)-pyrazolyl-formamidine.
- Heterocyclization: Addition of hexamethyldisilazane followed by reflux at 70–80 °C for 3–5 hours induces ring closure to form the pyrazolo[3,4-d]pyrimidine core.
This method avoids isolation of intermediates, streamlining the synthesis and improving overall yield.
Key Experimental Data:
| Parameter | Condition/Result |
|---|---|
| Starting material | 5-Amino-1-phenylpyrazole (1a) |
| Solvent | N,N-Dimethylformamide (DMF) |
| PBr3 equivalents | 3.0 eq |
| Temperature (Vilsmeier step) | 60 °C |
| Reaction time (Vilsmeier) | 1–2 hours |
| Hexamethyldisilazane eq. | 3.0 eq |
| Temperature (cyclization) | 70–80 °C |
| Reaction time (cyclization) | 3–5 hours |
| Yield of pyrazolo[3,4-d]pyrimidine | 56–91% (up to 91% optimized) |
This procedure was optimized to yield 3-(4-bromophenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine in excellent yields (up to 91%) when the 5-aminopyrazole bears a 4-bromophenyl substituent at N1.
Variations in Amide Solvents and Amines
The choice of amide solvent and amine for heterocyclization affects the reaction efficiency:
- Amide solvents tested: DMF, N,N-diethylformamide, N,N-diisopropylformamide, N,N-di-n-butylformamide, piperidine-1-carbaldehyde, pyrrolidine-1-carbaldehyde.
- Amines for cyclization: Hexamethyldisilazane, hexamethylenetetramine, lithium bis(trimethylsilyl)amine, sodium bis(trimethylsilyl)amine.
Among these, DMF as solvent and hexamethyldisilazane as cyclization agent provided the best yields and reproducibility.
Alternative Synthetic Routes
Other methods reported in the literature include:
- Chlorination and hydrazinolysis approach: Starting from 6-methyl-1-phenyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one, chlorination with phosphorus oxychloride followed by hydrazinolysis and condensation with aromatic aldehydes or acetophenones to build substituted pyrazolo[3,4-d]pyrimidines. However, this method is more suited for derivatives with methyl substitution and less directly applicable to the 4-bromophenyl derivative.
Mechanistic Insights
The one-flask synthesis involves:
- Formation of a Vilsmeier reagent from PBr3 and the amide solvent.
- Electrophilic substitution on the 5-aminopyrazole to form an amidine intermediate.
- Intramolecular cyclization promoted by hexamethyldisilazane, which acts as a base and silylating agent, facilitating ring closure to the fused heterocycle.
This sequence is efficient and avoids isolation of unstable intermediates, enhancing yield and purity.
Summary Table of Preparation Conditions and Yields
| Step | Reagents/Conditions | Outcome/Yield (%) | Notes |
|---|---|---|---|
| Vilsmeier reagent formation | 5-Aminopyrazole + PBr3 in DMF, 60 °C, 1–2 h | Intermediate amidine formed | Monitored by TLC |
| Heterocyclization | Add hexamethyldisilazane, reflux 70–80 °C, 3–5 h | Pyrazolo[3,4-d]pyrimidine formed | Yields 56–91%, optimized to 91% |
| Solvent variation | DMF, DEF, others tested | DMF best solvent | Affects Vilsmeier reagent formation |
| Cyclization agent variation | Hexamethyldisilazane, others tested | Hexamethyldisilazane best | Ensures efficient ring closure |
Chemical Reactions Analysis
Types of Reactions
3-(4-Bromophenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom in the 4-bromophenyl group can be substituted with different nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, which may exhibit distinct biological activities.
Cyclization Reactions: The pyrazolo[3,4-d]pyrimidine core can participate in cyclization reactions to form fused ring systems.
Common Reagents and Conditions
Substitution: Reagents such as sodium hydride (NaH) and various nucleophiles (e.g., amines, thiols) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be employed.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Major Products Formed
The major products formed from these reactions include substituted pyrazolo[3,4-d]pyrimidine derivatives, which may have enhanced or modified biological activities compared to the parent compound .
Scientific Research Applications
Biological Activities
The biological activities of 3-(4-Bromophenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine have been investigated in several studies, highlighting its potential as a therapeutic agent.
Antimicrobial Activity
Recent research has demonstrated that derivatives of pyrazolo[3,4-d]pyrimidine exhibit significant antimicrobial properties. In vitro tests have shown that compounds related to this structure can inhibit the growth of various bacteria and fungi. For instance, certain derivatives demonstrated activity comparable to standard antimicrobial agents against strains such as Staphylococcus aureus and Escherichia coli .
Anticancer Properties
The compound has also been evaluated for its anticancer effects. Studies indicate that it can induce apoptosis in cancer cell lines such as HepG2 (liver cancer) and MDA-MB-231 (breast cancer), with IC50 values suggesting potent cytotoxicity . The mechanism appears to involve the modulation of apoptotic pathways, including the upregulation of pro-apoptotic proteins and downregulation of anti-apoptotic factors.
Therapeutic Applications
The diverse biological activities of 3-(4-Bromophenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine open avenues for its application in drug development.
Cancer Therapy
Given its potent anticancer properties, this compound is being explored as a lead molecule for developing new anticancer drugs. Its ability to target specific pathways involved in tumor growth makes it a candidate for further pharmacological studies .
Antimicrobial Treatments
With rising antibiotic resistance, compounds like 3-(4-Bromophenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine could provide alternative treatments for bacterial infections. Its efficacy against resistant strains positions it as a promising candidate in infectious disease management .
Case Study 1: Anticancer Efficacy
In a study investigating the effects of pyrazolo[3,4-d]pyrimidine derivatives on cancer cells, researchers treated HepG2 cells with varying concentrations of the compound. Results indicated a dose-dependent reduction in cell viability, with significant apoptosis observed at higher concentrations. The study concluded that the compound's mechanism involves both intrinsic and extrinsic apoptotic pathways .
Case Study 2: Antimicrobial Testing
A series of pyrazolo[3,4-d]pyrimidine derivatives were synthesized and tested against common bacterial pathogens. The agar well diffusion method revealed that several compounds exhibited zones of inhibition comparable to standard antibiotics, indicating their potential use in clinical settings .
Mechanism of Action
The mechanism of action of 3-(4-Bromophenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound has been shown to inhibit key enzymes and receptors involved in cell proliferation and inflammation, such as protein kinases and nuclear factor kappa B (NF-κB).
Pathways Involved: By inhibiting these targets, the compound can modulate signaling pathways that regulate cell growth, apoptosis, and immune responses.
Comparison with Similar Compounds
Comparison with Structural Analogues
Substituent Effects on Physical Properties
Key Observations :
- Halogen substituents (Br, Cl) increase melting points compared to methyl or nitro groups due to enhanced intermolecular forces .
- Electron-withdrawing groups (e.g., nitro in 3f ) may reduce thermal stability .
Antitumor Activity (MCF-7 Cell Line):
Key Observations :
- Methylthio substituents (e.g., 6d ) enhance cytotoxicity, likely due to improved membrane permeability .
- Bulky groups (e.g., tert-butyl in PP2 ) improve target specificity but may reduce solubility .
- Bromophenyl derivatives (e.g., 3i , 9b ) are understudied in vitro but show promise in kinase inhibition .
Biological Activity
3-(4-Bromophenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine is a compound belonging to the pyrazolo[3,4-d]pyrimidine class, which has garnered attention due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its anticancer, antimicrobial, and other pharmacological properties.
Synthesis
The synthesis of pyrazolo[3,4-d]pyrimidines typically involves various methods, including one-flask synthesis and cyclization reactions. For instance, a novel one-flask method has been developed where 5-aminopyrazoles react with N,N-substituted amides in the presence of phosphorus bromide (PBr3) to yield pyrazolo[3,4-d]pyrimidines with high efficiency .
Anticancer Activity
Research has demonstrated that compounds within the pyrazolo[3,4-d]pyrimidine class exhibit significant anticancer properties. For example, derivatives similar to 3-(4-Bromophenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine have shown potent activity against various cancer cell lines. One study reported that a related compound had an IC50 value of 2.59 µM against HeLa cells, comparable to doxorubicin . These compounds induce cell cycle arrest and apoptosis by inhibiting cyclin-dependent kinases (CDK2 and CDK9), which are crucial for cell proliferation .
Antimicrobial Activity
The antimicrobial potential of pyrazolo[3,4-d]pyrimidines has also been explored. In vitro studies indicated that certain derivatives exhibited significant antimicrobial activity against both bacterial and fungal strains. For instance, compounds synthesized from pyrazolo[3,4-d]pyrimidin-4(5H)-one derivatives showed promising results in inhibiting microbial growth . The minimum inhibitory concentrations (MICs) for some derivatives were reported as low as 0.22 to 0.25 μg/mL against specific pathogens .
Structure-Activity Relationship (SAR)
The biological activity of 3-(4-Bromophenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine can be influenced by structural modifications. Substituents on the phenyl rings significantly affect potency and selectivity towards cancer cells. For example, variations in electronic characteristics of substituents have been correlated with changes in anticancer efficacy .
Case Studies
Several studies have investigated the biological effects of pyrazolo[3,4-d]pyrimidine derivatives:
- Anticancer Study : A series of pyrazolo[3,4-d]pyrimidines were tested against multiple cancer cell lines (HeLa, MCF7). The results indicated that specific substitutions enhanced anticancer activity while maintaining low toxicity toward normal cells .
- Antimicrobial Evaluation : Compounds were evaluated for their ability to inhibit bacterial growth using the agar well diffusion method. Notably, certain derivatives displayed significant inhibition zones compared to standard antibiotics .
Q & A
Advanced Research Question
- In Vitro Assays : Measure COX-2 inhibition using ELISA or prostaglandin E₂ (PGE₂) quantification in macrophages .
- In Vivo Models : Use carrageenan-induced paw edema in rodents, comparing dose-dependent effects to indomethacin .
- Toxicity Screening : Evaluate hepatotoxicity via ALT/AST levels in serum after 14-day administration .
How should researchers address unexpected byproducts in the synthesis of pyrazolo[3,4-d]pyrimidine derivatives?
Advanced Research Question
- Chromatographic Analysis : Use HPLC-MS to identify impurities (e.g., dehalogenated products) .
- Reaction Monitoring : Track intermediates via TLC or in-situ IR to detect premature cyclization .
- Mechanistic Studies : Employ isotopic labeling (e.g., ¹⁵N) to trace nitrogen migration during ring formation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
